

Byakangelicol: A Technical Guide to its Anti-Inflammatory Mechanisms

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Compound of Interest

Compound Name: *Byakangelicol*

Cat. No.: *B3427666*

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Abstract

Byakangelicol, a furanocoumarin isolated from the roots of *Angelica dahurica*, has demonstrated significant anti-inflammatory properties across a range of preclinical models. Its primary mechanism of action involves the targeted suppression of the cyclooxygenase-2 (COX-2)/nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting key steps in this cascade, **Byakangelicol** effectively reduces the expression and activity of numerous pro-inflammatory mediators, including COX-2, inducible nitric oxide synthase (iNOS), prostaglandins, and various cytokines. This technical document provides a comprehensive overview of the scientific evidence, detailing the molecular pathways, quantitative effects, and experimental methodologies used to elucidate the anti-inflammatory profile of **Byakangelicol**.

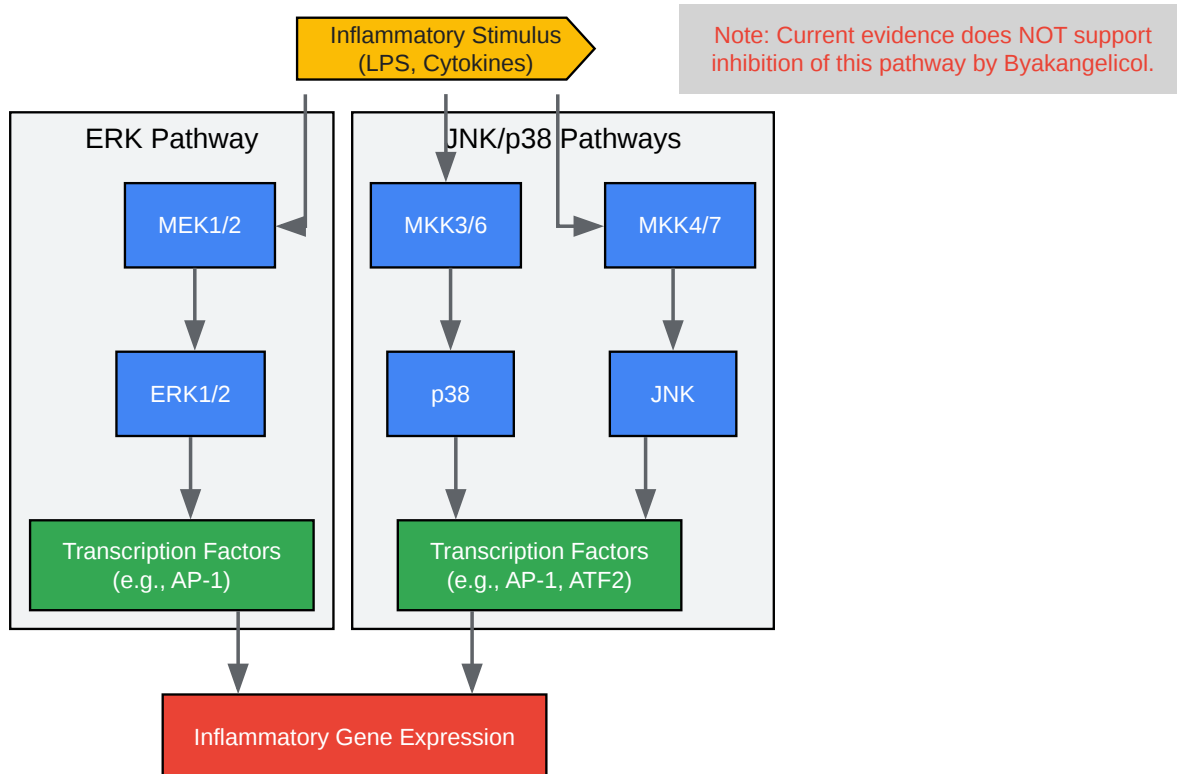
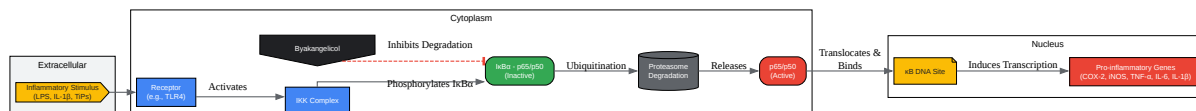
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

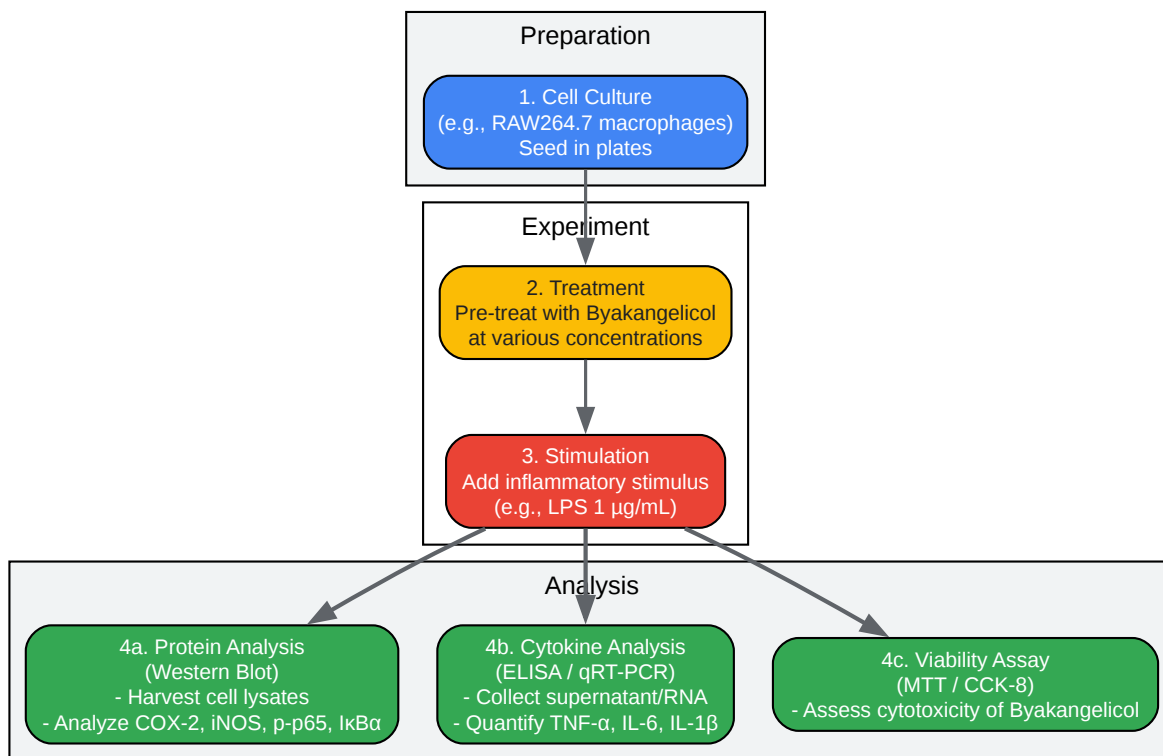
The cornerstone of **Byakangelicol**'s anti-inflammatory activity is its potent inhibition of the canonical NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the transcription of a wide array of pro-inflammatory genes.

In an unstimulated state, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory agents like

lipopolysaccharide (LPS) or interleukin-1beta (IL-1 β), the I κ B kinase (IKK) complex becomes activated and phosphorylates I κ B α . This phosphorylation marks I κ B α for ubiquitination and subsequent degradation by the proteasome. The degradation of I κ B α unmasks a nuclear localization signal on the NF- κ B dimer, allowing it to translocate into the nucleus. Once in the nucleus, NF- κ B binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators such as COX-2, iNOS, TNF- α , IL-1 β , and IL-6.[1][2]

Studies have shown that **Byakangelicol** exerts its effect by partially inhibiting the degradation of I κ B α . [3] This action prevents the release and subsequent nuclear translocation of the p65 subunit of NF- κ B, thereby halting the downstream transcriptional activation of inflammatory genes.[1][3]





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